Indolizine, 2-phenyl-5-(trimethylsilyl)-
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Overview
Description
2-Phenyl-5-(trimethylsilyl)indolizine is a chemical compound with the molecular formula C17H19NSi It belongs to the indolizine family, which is a class of heterocyclic compounds containing a fused pyrrole and pyridine ring The presence of a phenyl group and a trimethylsilyl group in its structure makes it a unique derivative of indolizine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-(trimethylsilyl)indolizine can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For example, an Au-catalyzed method can introduce silyl groups into the indolizine skeleton. The reaction proceeds via an alkyne-vinylidene isomerization step followed by the 1,2-migration of the silyl group, resulting in the formation of the desired indolizine derivative .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5-(trimethylsilyl)indolizine are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(trimethylsilyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolizine core.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indolizine derivatives, while substitution reactions can produce a wide range of functionalized indolizines.
Scientific Research Applications
2-Phenyl-5-(trimethylsilyl)indolizine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-(trimethylsilyl)indolizine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindolizine: Lacks the trimethylsilyl group, making it less sterically hindered.
5-Trimethylsilylindolizine: Lacks the phenyl group, affecting its electronic properties.
2-Phenyl-5-(trimethylgermyl)indolizine: Contains a trimethylgermyl group instead of a trimethylsilyl group, altering its reactivity.
Uniqueness
2-Phenyl-5-(trimethylsilyl)indolizine is unique due to the presence of both a phenyl group and a trimethylsilyl group
Properties
CAS No. |
143850-21-9 |
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Molecular Formula |
C17H19NSi |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
trimethyl-(2-phenylindolizin-5-yl)silane |
InChI |
InChI=1S/C17H19NSi/c1-19(2,3)17-11-7-10-16-12-15(13-18(16)17)14-8-5-4-6-9-14/h4-13H,1-3H3 |
InChI Key |
WPFRHEKWZITNKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=CC(=CN21)C3=CC=CC=C3 |
Origin of Product |
United States |
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